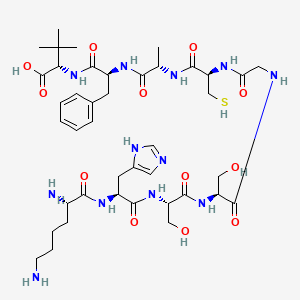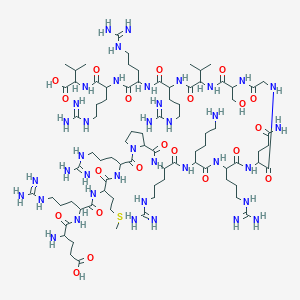
肥大细胞脱颗粒肽 HR-2
描述
Mast Cell Degranulating (MCD) Peptide HR-2 is a cationic 22-amino acid residue peptide, which is a component of the venom of the bumblebee (Megabombus pennsylvanicus) . At low concentrations, MCD peptide can stimulate mast cell degranulation. At higher concentrations, it has anti-inflammatory properties .
Synthesis Analysis
The solid phase synthesis of mast degranulating peptide (MCD peptide) raised the possibility of preparing analogs and examining the pharmacology and the proposed role of this peptide as a potential agent in allergy and inflammation .Molecular Structure Analysis
MCD peptide is a cationic 22-amino acid residue peptide with two disulfide bridges . Although the MCD peptide sequence shows similarity with apamin, they have different toxic properties .Chemical Reactions Analysis
MCD peptide can stimulate mast cell degranulation at low concentrations, and it has anti-inflammatory properties at higher concentrations . It is a potent blocker of voltage-sensitive potassium channels .Physical and Chemical Properties Analysis
MCD Peptide HR-2 is a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis . It has a molecular weight of 1523.00 and a formula of C 77 H 135 N 17 O 14 .科学研究应用
过敏和炎症研究
肥大细胞脱颗粒肽 HR-2 广泛用于研究过敏反应和炎症过程。它诱导肥大细胞释放组胺和其他炎症介质,这对理解过敏反应机制至关重要 {svg_1}。该应用对于开发抗过敏药物和疗法尤其有价值。
神经学研究
研究表明,this compound 可以作为一种致癫痫神经毒素,这意味着它可以在神经元细胞中诱发类似癫痫发作的活动 {svg_2}。这种特性使其成为研究癫痫和其他癫痫发作疾病以及筛选潜在抗癫痫药物的有效工具。
心血管研究
观察到this compound 在动物模型中会引起血压显着下降 {svg_3}。这种效果在心血管研究中引起了极大兴趣,该肽可用于研究血压调节和高血压治疗的开发。
离子通道研究
该肽已被确定为一种有效的钾离子通道阻滞剂 {svg_4}。这种活性对于研究离子通道在细胞生理学和病理生理学中的作用,包括心律失常和肌肉疾病的研究人员非常重要。
药理学工具
由于其具有脱颗粒肥大细胞的能力,this compound 作为一种药理学工具,用于研究这些细胞中组胺和其他介质的释放 {svg_5}。它有助于理解与肥大细胞相互作用的各种化合物的药效学。
蜂毒研究
This compound 是蜂毒的成分,对其的研究对于理解蜂蜇对人体的整体影响至关重要 {svg_6}。它还有助于开发蜂毒过敏症的治疗方法以及蜂毒在医学中的治疗用途。
作用机制
Target of Action
The primary target of the Mast Cell Degranulating (MCD) Peptide HR-2 is the mast cells . Mast cells are a type of white blood cell in the immune system. They contain small granules filled with molecules that are important for regulating the body’s immune response .
Mode of Action
MCD Peptide HR-2, a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis, is capable of degranulating mast cells . This means it can stimulate these cells to release their granules, which contain various substances such as histamine . The peptide can also bind to several subclasses of voltage-gated potassium channels (Kv channels), including Kv1.1, Kv1.6, and less potently to Kv1.2 .
Biochemical Pathways
The release of histamine from mast cells triggers a cascade of biochemical reactions that lead to an immune response . This includes the dilation of blood vessels and the contraction of smooth muscle, which are typical symptoms of an allergic reaction . By blocking potassium channels, the MCD peptide can increase the duration of action potentials and increase neuronal excitability .
Result of Action
The degranulation of mast cells by MCD Peptide HR-2 leads to the release of histamine, which can cause symptoms such as itching, redness, and swelling . At higher concentrations, MCD Peptide HR-2 displays anti-inflammatory activities . It can also increase neuronal excitability by blocking potassium channels .
安全和危害
未来方向
Research efforts should focus on establishing normal mast cell cultures that mimic those in different tissues; investigating the ability of mast cells to respond to different triggers with selective release of mediators; identifying the molecular events involved in mast cell release of inflammatory mediators .
生化分析
Biochemical Properties
Mast Cell Degranulating Peptide HR-2 interacts with mast cells, leading to their degranulation and the subsequent release of histamine
Cellular Effects
The primary cellular effect of Mast Cell Degranulating Peptide HR-2 is the degranulation of mast cells . This process influences cell function by initiating the release of histamine, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Mast Cell Degranulating Peptide HR-2 involves its interaction with mast cells, leading to their degranulation . This process may involve binding interactions with biomolecules on the surface of the mast cells, potentially leading to enzyme activation or changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the peptide can initiate histamine release from mast cells .
Dosage Effects in Animal Models
It is known that the peptide can initiate histamine release from mast cells .
Metabolic Pathways
It is known that the peptide can initiate histamine release from mast cells .
Transport and Distribution
It is known that the peptide can initiate histamine release from mast cells .
Subcellular Localization
It is known that the peptide can initiate histamine release from mast cells .
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWUWYATXRNPA-KXQPRXDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H135N17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746641 | |
| Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80388-04-1 | |
| Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











